5-Nitrothiophene-3-sulfonyl chloride
Description
5-Nitrothiophene-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a nitro group at the 5-position and a sulfonyl chloride moiety at the 3-position of the thiophene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized thiophene derivatives. The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl chloride, making it highly reactive toward nucleophiles such as amines and alcohols. Its applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a key building block for introducing sulfonyl functionalities .
Properties
IUPAC Name |
5-nitrothiophene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO4S2/c5-12(9,10)3-1-4(6(7)8)11-2-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUCEXVDXIPPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499597 | |
| Record name | 5-Nitrothiophene-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69824-57-3 | |
| Record name | 5-Nitrothiophene-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitrothiophene-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrothiophene-3-sulfonyl chloride typically involves the nitration of thiophene followed by sulfonation and chlorination. One common method includes the following steps:
Nitration: Thiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Sulfonation: The nitrated thiophene is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group at the 3-position.
Chlorination: Finally, the sulfonyl group is converted to sulfonyl chloride using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated systems are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Nitrothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Major Products Formed:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Reduction Reactions: The major product is 5-amino-3-sulfonyl chloride thiophene.
Oxidation Reactions: Products include thiophene sulfoxides and thiophene sulfones.
Scientific Research Applications
5-Nitrothiophene-3-sulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Material Science: The compound is used in the development of advanced materials such as conductive polymers and organic semiconductors.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules and is used in the study of enzyme inhibitors and receptor ligands.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Nitrothiophene-3-sulfonyl chloride involves its interaction with biological molecules through its reactive functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . These properties make it a valuable tool in the study of enzyme mechanisms and drug development .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
Recent studies highlight this compound’s role in synthesizing kinase inhibitors and antimicrobial agents. For example, its coupling with piperazine derivatives yielded compounds with IC₅₀ values below 10 nM against specific cancer cell lines . In contrast, 4-nitrobenzenesulfonyl chloride is preferred for bulkier sulfonations due to its higher thermal stability .
Biological Activity
5-Nitrothiophene-3-sulfonyl chloride is a compound of significant interest due to its unique structural features and potential biological activities. The presence of both a nitro group and a sulfonyl chloride functional group enhances its reactivity, making it a candidate for various applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C4H3ClO2S
- Molecular Weight : Approximately 227.63 g/mol
- Functional Groups : Nitro group (-NO2) and sulfonyl chloride (-SO2Cl)
The structural uniqueness of this compound contributes to its biological activity. The nitro group can undergo reduction to form reactive intermediates, while the sulfonyl chloride can participate in nucleophilic reactions with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various bacterial strains, which suggests its potential use in treating infections caused by resistant pathogens.
The antimicrobial activity may stem from several mechanisms:
- Protein Interaction : The sulfonyl chloride moiety can react with essential cellular proteins, leading to modifications that disrupt cellular functions.
- Nitroreductase Activity : The compound can be reduced by nitroreductases, generating reactive intermediates that further interact with bacterial proteins or DNA, resulting in cell death .
Study on Antibacterial Efficacy
A study highlighted the antibacterial efficacy of this compound against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound was found to have minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antibacterial agent .
| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to ampicillin |
| Escherichia coli | 64 | Comparable to ampicillin |
Stability and Reactivity Studies
Further research assessed the stability of this compound in aqueous environments. It demonstrated remarkable stability at neutral pH, suggesting it could be a viable candidate for therapeutic applications without rapid degradation .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Nitrothiophene-3-sulfonyl fluoride | C4H2ClFNO4S | Fluorinated variant with different reactivity |
| 5-Methyl-2-nitrothiophene-3-sulfonyl chloride | C5H6ClNO4S | Methyl substitution at the 5-position |
| Thiophene-3-sulfonyl chloride | C4H3ClO2S | Lacks the nitro group, altering biological activity |
The presence of the nitro group in this compound is crucial for its antimicrobial efficacy, as evidenced by the lack of activity in compounds lacking this feature .
Future Directions for Research
Despite promising findings, further research is necessary to fully elucidate the interaction profiles of this compound with biological macromolecules. Investigations into its potential side effects, pharmacokinetics, and long-term efficacy are critical for assessing its viability as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
